Cas no 1705784-11-7 (3-(4-chloro-3-fluorophenyl)-1-{3-methanesulfonyl-8-azabicyclo3.2.1octan-8-yl}propan-1-one)

3-(4-Chloro-3-fluorophenyl)-1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one is a structurally complex bicyclic compound featuring a chloro-fluorophenyl moiety and a methanesulfonyl-substituted azabicyclo[3.2.1]octane core. Its unique scaffold combines a rigid bicyclic framework with a flexible propanone linker, offering potential for selective interactions in medicinal chemistry applications. The presence of both electron-withdrawing (chloro, fluoro, methanesulfonyl) and constrained tertiary amine functionalities may enhance binding affinity and metabolic stability. This compound is of interest in pharmaceutical research, particularly for exploring structure-activity relationships in target modulation. Its well-defined stereochemistry and functional group diversity make it a valuable intermediate for the development of biologically active molecules.
3-(4-chloro-3-fluorophenyl)-1-{3-methanesulfonyl-8-azabicyclo3.2.1octan-8-yl}propan-1-one structure
1705784-11-7 structure
Product Name:3-(4-chloro-3-fluorophenyl)-1-{3-methanesulfonyl-8-azabicyclo3.2.1octan-8-yl}propan-1-one
CAS No:1705784-11-7
MF:C17H21ClFNO3S
MW:373.869946241379
CID:5969684
PubChem ID:90590957
Update Time:2025-05-21

3-(4-chloro-3-fluorophenyl)-1-{3-methanesulfonyl-8-azabicyclo3.2.1octan-8-yl}propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chloro-3-fluorophenyl)-1-{3-methanesulfonyl-8-azabicyclo3.2.1octan-8-yl}propan-1-one
    • CHEMBL4998924
    • 3-(4-chloro-3-fluorophenyl)-1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one
    • 1705784-11-7
    • F6441-4454
    • 3-(4-chloro-3-fluorophenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
    • 3-(4-chloro-3-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
    • AKOS024883470
    • Inchi: 1S/C17H21ClFNO3S/c1-24(22,23)14-9-12-4-5-13(10-14)20(12)17(21)7-3-11-2-6-15(18)16(19)8-11/h2,6,8,12-14H,3-5,7,9-10H2,1H3
    • InChI Key: NODHQULUHWBECU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1F)CCC(N1C2CCC1CC(C2)S(C)(=O)=O)=O

Computed Properties

  • Exact Mass: 373.0914706g/mol
  • Monoisotopic Mass: 373.0914706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 565
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 62.8Ų

3-(4-chloro-3-fluorophenyl)-1-{3-methanesulfonyl-8-azabicyclo3.2.1octan-8-yl}propan-1-one Pricemore >>

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3-(4-chloro-3-fluorophenyl)-1-{3-methanesulfonyl-8-azabicyclo3.2.1octan-8-yl}propan-1-one Related Literature

Additional information on 3-(4-chloro-3-fluorophenyl)-1-{3-methanesulfonyl-8-azabicyclo3.2.1octan-8-yl}propan-1-one

Introduction to 3-(4-chloro-3-fluorophenyl)-1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one (CAS No. 1705784-11-7)

3-(4-chloro-3-fluorophenyl)-1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one (CAS No. 1705784-11-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 4-chloro-3-fluorophenyl group and a 3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl moiety, making it a promising candidate for various therapeutic applications.

The 4-chloro-3-fluorophenyl substituent is known for its ability to modulate the pharmacological properties of molecules, particularly in terms of receptor binding affinity and selectivity. This substituent has been extensively studied in the context of drug design, where it has been shown to enhance the potency and efficacy of several classes of drugs, including those targeting the central nervous system (CNS) and oncological disorders.

The 3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl moiety, on the other hand, is a key structural element that confers specific biological activities to the compound. The azabicyclo ring system is known for its ability to adopt conformationally restricted geometries, which can influence the binding interactions with target proteins. The methanesulfonyl group further enhances the pharmacokinetic properties of the molecule by improving its solubility and metabolic stability.

Recent studies have highlighted the potential of 3-(4-chloro-3-fluorophenyl)-1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one in treating various neurological disorders, such as Alzheimer's disease and Parkinson's disease. These studies have demonstrated that the compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function.

In addition to its neuroprotective properties, 3-(4-chloro-3-fluorophenyl)-1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one has also shown promise in preclinical models of cancer. Research has indicated that the compound can selectively inhibit the growth of cancer cells while sparing normal cells, suggesting its potential as a targeted therapy for certain types of cancer.

The pharmacokinetic profile of 3-(4-chloro-3-fluorophenyl)-1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one has been extensively evaluated in both in vitro and in vivo models. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a suitable candidate for further clinical development.

Clinical trials are currently underway to assess the safety and efficacy of 3-(4-chloro-3-fluorophenyl)-1-{3-methanesulonyl-8azabicyclo[3.2.1]octan8yl}propanone in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects.

In conclusion, 3-(4-chloro-3-fluorophenyl)-1-{3-methanesulfonyl-8azabicyclo[3.2.1]octan8yl}propanone (CAS No. 1705784-11-7) represents a promising therapeutic agent with a wide range of potential applications in medicine. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry.

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